
n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide
Übersicht
Beschreibung
N-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide, also known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTF is a heterocyclic compound that contains a quinoline ring system, which is known for its biological activity.
Wirkmechanismus
The mechanism of action of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide is not well understood. However, it has been proposed that n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide may exert its biological activity through the inhibition of enzymes involved in various biological pathways. For example, n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of this enzyme can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been found to reduce the growth of bacterial colonies and inhibit the formation of biofilms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide is its wide range of biological activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, the use of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide is not well understood, which can make it difficult to optimize its biological activity.
Zukünftige Richtungen
There are several future directions for the study of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide. One potential direction is the development of new derivatives of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide with improved solubility and biological activity. Another direction is the study of the mechanism of action of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide, which could lead to the development of new drugs that target specific biological pathways. Additionally, the use of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide in combination with other drugs could lead to the development of new treatment strategies for various diseases. Overall, the study of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has the potential to lead to the development of new drugs that could have a significant impact on human health.
Wissenschaftliche Forschungsanwendungen
N-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to exhibit antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-4-11(13-6-15)9-5-8(12)2-3-10(9)14-7/h2-3,5-7,11,14H,4H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXDVASSVZLSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1)C=CC(=C2)Br)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3230240.png)
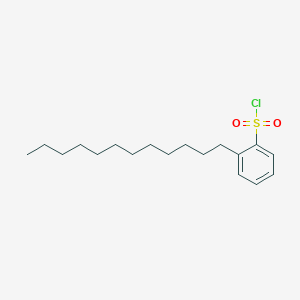
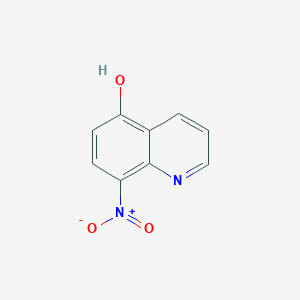
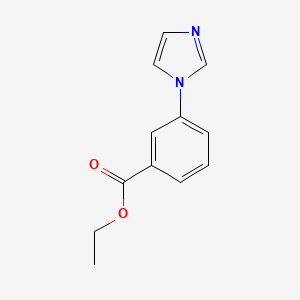
![5,5'-Dinaphthalen-2-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3230265.png)
![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3230271.png)
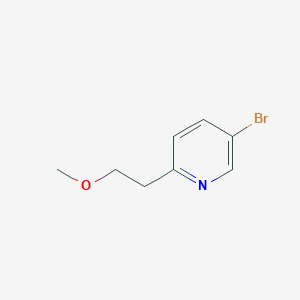
![2,2-Difluoro-7-hydroxy-benzo[1,3]dioxole-5-carboxylic Acid Methyl Ester](/img/structure/B3230287.png)
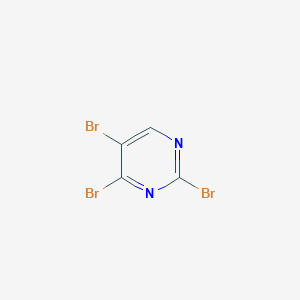
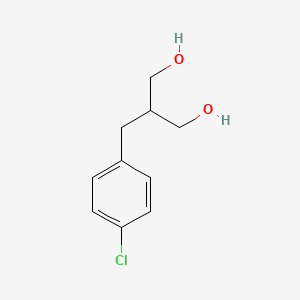

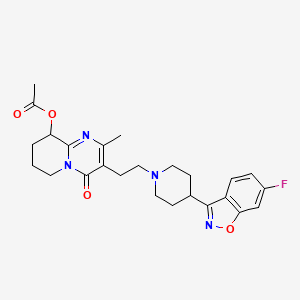
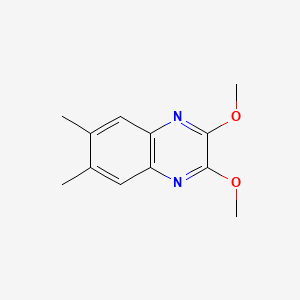
![rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3230334.png)